7H-Perfluoroheptanoyl bromide
Description
Significance of Organofluorine Chemistry in Advanced Synthetic and Materials Science Contexts
Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical research and development. numberanalytics.com The unique properties of the fluorine atom—its high electronegativity and small size—impart exceptional characteristics to organic molecules. numberanalytics.com The C-F bond is one of the strongest single covalent bonds in organic chemistry, which contributes to the high thermal stability and chemical inertness of fluorinated compounds. chinesechemsoc.org These properties are highly sought after in advanced materials science, where the incorporation of fluorine can dramatically enhance durability, chemical resistance, and confer unique optical and electrical properties. numberanalytics.com
The impact of organofluorine chemistry is widespread, influencing numerous sectors. worktribe.com In materials science, it has led to the development of high-performance fluoropolymers used in demanding aerospace and electronics applications, as well as fluorinated nanomaterials for energy storage. numberanalytics.com Beyond materials, fluorinated compounds are critical in the pharmaceutical and agrochemical industries, with estimates suggesting that about 20% of pharmaceuticals and up to 50% of agrochemicals contain fluorine. chinesechemsoc.org The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability, making it a powerful tool for drug design. chinesechemsoc.org The synthesis of these valuable compounds relies on the development of efficient and selective fluorination methods, making it a vibrant and evolving field of research. numberanalytics.comchinesechemsoc.org
Overview of Perfluoroalkanoyl Halides as Reactive Intermediates
Perfluoroalkanoyl halides are a specific class of organofluorine compounds derived from perfluoroalkanoic acids by replacing a hydroxyl group with a halide (e.g., fluoride (B91410), chloride, bromide). These molecules serve as highly valuable reactive intermediates in organic synthesis. scbt.com Like their non-fluorinated counterparts, acyl halides, they are characterized by an electrophilic carbonyl carbon, which makes them susceptible to nucleophilic acyl substitution reactions. scbt.com This reactivity is pivotal for synthesizing a wide range of derivatives, including esters and amides. scbt.com
The presence of a perfluorinated alkyl chain significantly enhances the reactivity of the acyl halide. The strong electron-withdrawing effect of the numerous fluorine atoms increases the electrophilicity of the carbonyl carbon, promoting rapid acylation reactions. scbt.com This heightened reactivity allows for efficient modification of complex molecules and the introduction of perfluoroalkyl moieties, which can impart unique properties such as hydrophobicity and lipophobicity to the target molecule. scbt.com This makes perfluoroalkanoyl halides indispensable building blocks in polymer chemistry and for creating novel materials, catalysts, and specialty chemicals. scbt.comlookchem.com
Research Trajectories for 7H-Perfluoroheptanoyl Bromide within the Perfluorinated Chemical Landscape
Within the broad landscape of perfluorinated chemicals, specific compounds like this compound are subjects of focused research due to their potential as specialized synthetic building blocks. While information often groups partially fluorinated (polyfluoroalkyl) and fully fluorinated (perfluoroalkyl) substances, the unique structure of a "7H-" compound, which contains a terminal hydrogen atom, offers distinct reactivity and properties compared to its fully fluorinated analog.
Research involving similar perfluoroalkanoyl halides points toward several key application areas. These compounds are employed as precursors and intermediates in the synthesis of a variety of high-value products. lookchem.com Trajectories for a compound like this compound likely include its use in:
Advanced Polymer Manufacturing : Its integration into polymer structures can yield materials with enhanced thermal stability, chemical resistance, and specific surface properties. lookchem.com
Specialty Coatings : The perfluorinated chain is instrumental in creating coatings with high durability and resistance to environmental factors. lookchem.com
Electronic Materials : As a precursor, it can be used to develop stable materials necessary for applications in electronics where reliability under harsh conditions is critical. lookchem.com
Pharmaceutical and Specialty Chemical Synthesis : It serves as a key intermediate for introducing fluorinated fragments into complex molecules, potentially creating novel compounds with specific functional or therapeutic properties. lookchem.com
The study of such partially fluorinated acyl halides is part of a larger effort to understand structure-property relationships among the vast family of per- and polyfluoroalkyl substances (PFAS) and to design new molecules with tailored functionalities for advanced applications. acs.org
Chemical Data for Heptanoyl Bromide Derivatives
The following table outlines key chemical properties for this compound and its fully perfluorinated analogue.
| Property | This compound | Perfluoroheptanoyl Bromide |
| CAS Number | 141893-84-7 chemicalbook.com | 159623-34-4 lookchem.com |
| Molecular Formula | C₇HBrF₁₂O chemicalbook.com | C₇BrF₁₃O lookchem.com |
| Molecular Weight | 408.97 g/mol chemicalbook.com | 426.96 g/mol lookchem.com |
| Synonyms | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide guidechem.com | Tridecafluoroheptanoyl bromide lookchem.com |
| Boiling Point | Not Available | 121.6°C at 760 mmHg lookchem.com |
| Density | Not Available | 1.893 g/cm³ lookchem.com |
| Flash Point | Not Available | 27.3°C lookchem.com |
| Refractive Index | Not Available | 1.315 lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIFFXKJBKLWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7h Perfluoroheptanoyl Bromide and Analogous Perfluoroalkanoyl Species
Electrochemical Synthesis Routes
Electrochemical methods offer a direct and often high-yield approach to forming perfluoroalkyl bromides from perfluorocarboxylic acids. These processes leverage anodic oxidation under controlled conditions to achieve the desired transformation.
The Kolbe electrolysis is a classic electrochemical reaction involving the anodic decarboxylation of two carboxylate ions to form a new carbon-carbon bond via a radical intermediate. wikipedia.org When applied to a single type of perfluorocarboxylic acid, the primary product is a perfluorinated dimer. fluorine1.ru For instance, the electrolysis of trifluoroacetic acid can yield hexafluoroethane. The general mechanism involves the formation of a radical intermediate after decarboxylation at the anode. wikipedia.org
However, by modifying the reaction conditions, specifically by introducing a halogen source, the Kolbe-type process can be adapted to produce perfluoroalkyl halides instead of dimers. This variation is often referred to as an electrochemical version of the Hunsdiecker-Borodin reaction. fluorine1.rufluorine1.ru In this context, the electrolysis of a perfluorocarboxylic acid in the presence of a bromide salt yields the corresponding perfluoroalkyl bromide. fluorine1.ru
The formation of perfluoroalkyl bromides via electrolysis of perfluorocarboxylic acids in the presence of sodium bromide is understood to proceed through a mechanism of electrochemical desorption. fluorine1.ru The process is thought to occur in the following steps:
Bromide Ion Discharge : At the anode, bromide ions (Br⁻) are oxidized at a lower potential than the perfluorocarboxylate anions, forming bromine radicals (Br•) that are adsorbed onto the anode surface (e.g., platinum). fluorine1.ru
Perfluorocarboxylate Ion Discharge : The perfluorocarboxylate anion (R_fCOO⁻) is then discharged on the anode surface, which is already occupied by bromine radicals. fluorine1.ru
Electrochemical Desorption : The unstable R_fCOO• radical rapidly decarboxylates to form a perfluoroalkyl radical (R_f•). This radical then combines with an adsorbed bromine radical on the anode surface to form the perfluoroalkyl bromide (R_fBr), which desorbs from the electrode. fluorine1.ru
This pathway competes with the classic Kolbe dimerization, where two perfluoroalkyl radicals would combine. The presence and concentration of bromide are crucial for favoring the formation of the perfluoroalkyl bromide. fluorine1.rufluorine1.ru
The yield and selectivity of perfluoroalkanoyl bromide synthesis are highly dependent on several key electrochemical parameters. Research has shown that careful optimization of the solvent system, current density, and electrolyte concentration is necessary to maximize the desired product and minimize side reactions like dimerization. fluorine1.rufluorine1.ru
Solvent System : A mixture of acetonitrile (B52724) and water is commonly used. The ratio of these solvents is critical. For the synthesis of perfluoroalkyl bromides, an equal volume ratio (50:50) of acetonitrile to water has been found to be optimal, providing yields of over 90 mol%. In contrast, the traditional Kolbe dimerization is favored at higher acetonitrile concentrations (e.g., 90:10). fluorine1.rufluorine1.ru The lower acetonitrile content reduces the solubility of the perfluorocarboxylic acid, which can lead to the formation of a micellar emulsion, favoring the bromide formation pathway. fluorine1.ru
Electrolyte : Sodium bromide serves as both the bromide source and the supporting electrolyte. A concentration of 1.5 M sodium bromide has been used effectively. fluorine1.rufluorine1.ru
Anode Material : Platinum is a commonly used anode material for this type of electrosynthesis due to its stability at high positive potentials. fluorine1.ruresearchgate.net
Current Density : The use of a current density in the range of 0.01-0.03 A/cm² has been reported to achieve high yields (94%) for the synthesis of perfluoroalkyl bromide from perfluorononanoic acid in the presence of elemental bromine. fluorine1.ru
The following table summarizes the effect of the acetonitrile-water ratio on the yield of perfluoroalkyl bromides.
| Perfluorocarboxylic Acid | Acetonitrile:Water Ratio (v/v) | Perfluoroalkyl Bromide Yield (mol %) | Dimer Yield (mol %) |
| Perfluorononanoic Acid | 50:50 | > 90% | < 10% |
| Perfluorononanoic Acid | 90:10 | Lower | Higher |
| Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid | 50:50 | > 90% | < 10% |
Data compiled from findings on the electrosynthesis of various perfluoroalkyl bromides. fluorine1.rufluorine1.ru
Mechanistic Understanding of Electrochemical Bromide Formation
Chemical Synthesis Pathways
Besides electrochemical routes, traditional chemical transformations provide reliable methods for synthesizing perfluoroalkanoyl bromides from various precursors.
A primary chemical route for converting carboxylic acids to alkyl bromides is the Hunsdiecker reaction, a type of decarboxylative halogenation. nih.govacs.org In its classic form, the silver salt of a carboxylic acid is treated with bromine to yield an alkyl bromide with one less carbon atom. acs.org
R_fCOOAg + Br₂ → R_fBr + AgBr + CO₂
This reaction is particularly effective for acids bearing electron-withdrawing groups, making it suitable for perfluorocarboxylic acids. nih.gov Modifications of this reaction, such as the Cristol-Firth modification which uses mercuric oxide and bromine, can also be employed. acs.org These methods provide a direct, albeit stoichiometric, route from a perfluorocarboxylic acid to the corresponding perfluoroalkyl bromide, which is different from the perfluoroacyl bromide. To obtain the acyl bromide (R_fCOBr), different reagents are needed. Standard methods for converting carboxylic acids to acyl bromides, such as treatment with thionyl bromide or phosphorus tribromide, can be applied, although the high reactivity of perfluorinated compounds may require specific reaction conditions.
One of the most efficient and high-yielding chemical strategies for synthesizing perfluoroalkanoyl bromides is through halogen exchange from more readily available perfluoroacyl fluorides or chlorides. lookchem.comrsc.org Perfluoroacyl fluorides can be prepared via methods like the electrochemical fluorination of hydrocarbon carboxylic acid derivatives. wikipedia.orggoogleapis.com
The conversion is typically achieved by treating the perfluoroacyl fluoride (B91410) with an anhydrous alkali metal bromide, with lithium bromide being particularly effective. lookchem.comrsc.orgresearchgate.net The reaction is driven by the favorable interaction between lithium and fluorine atoms. rsc.orgresearchgate.net This method allows for the clean and efficient production of perfluoroacyl bromides in high yields. lookchem.comrsc.org A similar halogen exchange can be performed starting from perfluoroacyl chlorides.
The table below illustrates the effectiveness of this halogen exchange method for various perfluoroacyl fluorides using lithium bromide.
| Starting Perfluoroacyl Fluoride | Product Perfluoroacyl Bromide | Yield (%) |
| CF₃(CF₂)₂COF | CF₃(CF₂)₂COBr | 95 |
| CF₃(CF₂)₃COF | CF₃(CF₂)₃COBr | 95 |
| CF₃(CF₂)₅COF | CF₃(CF₂)₅COBr | 96 |
| CF₃(CF₂)₆COF | CF₃(CF₂)₆COBr | 98 |
| CF₃(CF₂)₇COF | CF₃(CF₂)₇COBr | 97 |
Data adapted from studies on the facile conversion of perfluoroacyl fluorides. lookchem.comrsc.org
Conversion of Perfluorocarboxylic Acid Derivatives to Acyl Bromides
Advances and Challenges in Perfluoroalkanoyl Halide Synthetic Control
The synthesis of perfluoroalkanoyl halides, such as 7H-Perfluoroheptanoyl bromide, is fundamental for the production of a wide range of fluorinated materials, including polymers, surfactants, and pharmaceutical intermediates. lookchem.com However, controlling these synthetic processes to ensure high purity, yield, and selectivity presents significant chemical challenges. Researchers have focused on addressing issues like byproduct formation and have developed innovative methodologies to improve efficiency and control over these powerful synthetic building blocks.
Addressing Byproduct Formation and Reaction Selectivity
A primary challenge in the synthesis of perfluoroalkanoyl halides is the management of side reactions and the resulting byproducts. Traditional methods, while effective, can be aggressive and lead to complex product mixtures.
The selectivity of the halogenation step is another critical factor. While perfluoroacyl fluorides are the most accessible halides via methods like ECF, the direct synthesis of the corresponding bromides or iodides is more complex. The conversion of precursor functional groups, such as carboxylic acids, to acyl halides must be highly selective to avoid unwanted side reactions. For example, some reactions involving acyl halides in the presence of a base can inadvertently lead to the formation of ketenes as byproducts. orgsyn.org Similarly, the synthesis of perfluoroalkanedioic acids, which can be converted to diacyl halides, may produce insoluble byproducts like sulfur and tarry materials that require removal. google.com
These challenges in controlling selectivity and minimizing byproducts necessitate multi-step purification processes or the development of more refined synthetic routes to achieve the high-purity perfluoroalkanoyl halides required for industrial and research applications.
Innovations in Synthetic Efficiency and Methodology
One of the most effective strategies for producing perfluoroalkanoyl bromides and iodides is the halogen exchange (HALEX) reaction, starting from readily available perfluoroacyl fluorides. Research has demonstrated that treating perfluoroacyl fluorides with anhydrous lithium halides facilitates a high-yield conversion to the corresponding acyl chlorides, bromides, and iodides. rsc.org This method is particularly successful with lithium salts due to the favorable interaction between lithium and fluorine. rsc.org The efficiency of this transformation is detailed in the table below, showcasing the conversion of various perfluoroacyl fluorides.
| Perfluoroacyl Fluoride (Substrate) | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Perfluorobutanoyl fluoride | LiBr | Acetonitrile | 60 | 5 | Perfluorobutanoyl bromide | 94 |
| Perfluorohexanoyl fluoride | LiBr | Acetonitrile | 60 | 5 | Perfluorohexanoyl bromide | 96 |
| Perfluorooctanoyl fluoride | LiBr | Acetonitrile | 60 | 5 | Perfluorooctanoyl bromide | 97 |
| Perfluorobutanoyl fluoride | LiCl | Acetonitrile | 80 | 24 | Perfluorobutanoyl chloride | 91 |
| Perfluorooctanoyl fluoride | LiCl | Acetonitrile | 80 | 24 | Perfluorooctanoyl chloride | 98 |
| Perfluorooctanoyl fluoride | LiI | Acetonitrile | 25 | 1 | Perfluorooctanoyl iodide | 98 |
Another significant innovation involves the conversion of fluorosulfonic acid halides into fluorocarboxylic acid halides. A process utilizing Group III or Group V Lewis acids, such as antimony pentafluoride, can effectively transform compounds like perfluorooctanesulfonyl fluoride into the corresponding perfluoroacyl fluoride. google.com This method provides surprisingly high yields, surpassing those achievable with traditional ECF, thereby representing a more efficient pathway. google.com
More recently, advances in catalysis have opened new doors for acyl halide synthesis under milder conditions. For example, a copper-catalyzed carbonylative coupling strategy has been developed to synthesize acyl fluorides from various alkyl halides. researchgate.net This reaction proceeds at room temperature under low carbon monoxide pressure and photoirradiation, showcasing a move towards more sustainable and less energy-intensive methodologies. researchgate.net While focused on acyl fluorides, this type of catalytic innovation points toward future possibilities for other halide syntheses.
Mechanistic Investigations and Intrinsic Reactivity of 7h Perfluoroheptanoyl Bromide
Nucleophilic Acyl Substitution Pathways
Acylation Reactions with Diverse Nucleophiles (e.g., Alcohols, Amines, Thiols)
7H-Perfluoroheptanoyl bromide readily engages with a variety of nucleophiles. Its reactions with alcohols (alkanolysis), amines (aminolysis), and thiols (thiolysis) are primary examples of its acylating potential. These reactions are typically rapid, a consequence of the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the bromide ion.
In a general representation of these reactions:
With alcohols (R'-OH): The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon of this compound. Following the departure of the bromide ion and a proton from the alcohol moiety, a perfluorinated ester is formed.
With amines (R'-NH2): The nitrogen atom of the amine, being a potent nucleophile, readily attacks the carbonyl group. Subsequent elimination of the bromide and a proton from the amine results in the corresponding perfluorinated amide.
With thiols (R'-SH): The sulfur atom of the thiol serves as the nucleophile, leading to the formation of a perfluorinated thioester after the characteristic substitution sequence.
The relative reactivity of these nucleophiles generally follows the order of their basicity and nucleophilicity, with amines typically reacting more vigorously than alcohols or thiols under similar conditions.
Formation of Esters, Amides, and Anhydrides via Selective Acylation
The versatility of this compound as an acylating agent allows for the selective synthesis of a range of important functional groups.
Esterification: The reaction with various alcohols provides a direct route to 7H-perfluoroheptanoic acid esters. The choice of alcohol can be tailored to introduce specific functionalities into the ester product.
Amidation: The formation of amides through reaction with primary or secondary amines is a robust and efficient process. This is a common method for incorporating the perfluoroheptanoyl group into larger molecular frameworks.
Anhydride Formation: Symmetrical or mixed anhydrides can be synthesized. For instance, the reaction of this compound with the salt of a carboxylic acid (e.g., sodium 7H-perfluoroheptanoate) would yield 7H-perfluoroheptanoic anhydride.
These selective acylation reactions are fundamental in the synthesis of complex fluorinated molecules for various applications.
Influence of the Perfluorinated Heptanoyl Chain on Reaction Dynamics
The perfluorinated alkyl chain is not a passive spectator in these reactions; it actively influences the reactivity and outcome of the nucleophilic acyl substitution.
Electronic Effects of Fluorine Atoms on Carbonyl Electrophilicity
The most significant contribution of the perfluorinated chain is its powerful electron-withdrawing inductive effect. Fluorine is the most electronegative element, and the cumulative effect of multiple fluorine atoms along the carbon chain strongly polarizes the C-F bonds. This electronic pull is transmitted to the carbonyl group, significantly increasing the partial positive charge on the carbonyl carbon.
This heightened electrophilicity makes the carbonyl carbon a more attractive target for nucleophiles, leading to an accelerated rate of nucleophilic attack compared to non-fluorinated acyl bromides. This enhanced reactivity is a hallmark of perfluorinated acyl halides.
Conformational and Steric Effects on Reaction Stereochemistry and Regioselectivity
While the electronic effects are dominant, the steric bulk and conformational preferences of the perfluorinated chain can also play a role in the stereochemistry and regioselectivity of reactions, particularly with complex or sterically hindered nucleophiles. The rigid, helical conformation often adopted by perfluoroalkyl chains can influence the trajectory of the incoming nucleophile.
In reactions with molecules containing multiple potential nucleophilic sites, the steric hindrance imposed by the bulky perfluorinated chain can lead to preferential attack at the less sterically encumbered site, thereby controlling the regioselectivity of the acylation. Similarly, in reactions involving chiral nucleophiles, the steric presence of the perfluoroheptanoyl group can influence the diastereomeric ratio of the products.
Advanced Mechanistic Insights
Detailed mechanistic studies, including kinetic analysis and computational modeling, are crucial for a deeper understanding of the reaction dynamics of this compound. While specific experimental kinetic data for this compound is not widely published, the general principles of acyl halide reactivity provide a strong predictive framework.
Computational studies on analogous perfluoroacyl halides have shed light on the transition state geometries and activation energies of these reactions. Such studies can quantify the electronic stabilization of the tetrahedral intermediate and the transition state leading to it, providing a theoretical basis for the observed high reactivity. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are invaluable for characterizing the products of these reactions and can also be employed in kinetic studies to monitor reaction progress and elucidate mechanistic pathways.
Exploration of Radical and Ionic Reaction Intermediates
The chemical transformations of this compound can proceed through either radical or ionic intermediates, with the preferred pathway being highly dependent on the reaction conditions, such as the presence of initiators (light, radical initiators), the nature of the solvent, and the type of reactants involved.
Radical Intermediates:
Perfluoroacyl halides are known precursors for perfluoroacyl and perfluoroalkyl radicals. researchgate.net The C-Br bond is significantly weaker than the C-F and C-C bonds, making it susceptible to homolytic cleavage under photolytic or thermal conditions to generate a 7H-perfluoroheptanoyl radical. ugr.es This radical can then undergo further reactions, most notably decarbonylation to produce a 7H-perfluoroheptyl radical.
The generation of perfluoroalkyl radicals from perfluoroalkyl halides is a cornerstone of many fluorination reactions. conicet.gov.ar For instance, photolyses of perfluoroacyl chlorides and fluorides have been shown to yield perfluorinated radicals. researchgate.net By analogy, the photolysis of this compound would be expected to initiate radical chain reactions. The general mechanism can be depicted as follows:
Initiation: Homolytic cleavage of the C-Br bond by light (hν) or a radical initiator (R•).
Propagation: The resulting perfluoroacyl radical can either react with a substrate or decarbonylate to form a perfluoroalkyl radical, which then reacts.
Termination: Combination of radical species.
Electrochemical methods can also be employed to generate radical intermediates from perfluorinated compounds. researchgate.net The electrochemical reduction of perfluoroalkyl bromides can lead to the formation of radical anions that subsequently cleave the carbon-bromine bond to release a bromide ion and a perfluoroalkyl radical. nih.gov
Ionic Intermediates:
The strong inductive effect of the perfluoroalkyl chain renders the carbonyl carbon of this compound highly electrophilic. This makes it extremely susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which is characteristic of nucleophilic acyl substitution reactions. This is a common pathway for acyl halides in general. core.ac.uk
The reaction with a nucleophile (Nu⁻) proceeds as follows:
Nucleophilic attack: The nucleophile adds to the carbonyl carbon.
Elimination of the leaving group: The bromide ion is expelled, and the carbonyl double bond is reformed.
This ionic pathway is favored in polar solvents and in the presence of strong nucleophiles. The high reactivity of perfluoroacyl halides in acylation reactions is well-documented. cas.cn For example, they react readily with alcohols, amines, and phenols to form stable ester, amide, and phenyl ester derivatives, respectively.
| Reaction Type | Initiating Condition | Key Intermediate | Typical Products |
| Radical | UV light, radical initiator, electrolysis | 7H-Perfluoroheptanoyl radical, 7H-Perfluoroheptyl radical | Perfluoroalkanes, addition products to alkenes |
| Ionic | Presence of nucleophiles (e.g., alcohols, amines) | Tetrahedral intermediate | Esters, amides, and other acyl derivatives |
Studies on the Role of the Carbon-Bromine Bond in Specific Transformations
The carbon-bromine (C-Br) bond is central to the unique reactivity of this compound, distinguishing it from other perfluoroacyl halides. The relatively low bond dissociation energy of the C-Br bond makes it the primary site of reaction in many transformations.
In radical reactions , the C-Br bond is the weakest link and therefore the point of homolytic cleavage to initiate radical processes. ugr.es This is in contrast to perfluoroacyl chlorides and fluorides, where more energy is required to break the carbon-halogen bond. This lower activation energy can allow for radical reactions to occur under milder conditions.
In ionic reactions , the bromide ion is an excellent leaving group, facilitating nucleophilic acyl substitution. While chloride is also a good leaving group, bromide's superior leaving group ability can enhance reaction rates.
Furthermore, the C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions. While research on perfluoroacyl bromides in this context is less common than for perfluoroalkyl or aryl bromides, the principles of oxidative addition of the C-Br bond to a low-valent metal center are well-established. acs.org This would involve the cleavage of the C-Br bond and the formation of a perfluoroacyl-metal-bromide intermediate, which could then undergo further reactions like reductive elimination to form new carbon-carbon or carbon-heteroatom bonds. The palladium-catalyzed carbonylation of difluoroalkyl bromides serves as an analogous example of the reactivity of the C-Br bond in fluorinated compounds in the presence of transition metal catalysts. researchgate.net
The electrochemical cleavage of the C-Br bond in organobromine compounds is a well-studied phenomenon. nih.gov The reduction potential for C-Br bond cleavage is generally less negative than for the corresponding C-Cl bond, making the bromide more susceptible to electrochemical reduction. This process typically proceeds via a radical anion intermediate which then expels the bromide ion. nih.gov
| Transformation Type | Role of the C-Br Bond | Key Mechanistic Step | Analogous Reactions |
| Radical Initiation | Weakest bond, site of homolytic cleavage | Homolysis to form perfluoroacyl radical | Photolysis of perfluoroalkyl iodides |
| Nucleophilic Acyl Substitution | Excellent leaving group | Heterolytic cleavage from tetrahedral intermediate | Acylation with other acyl halides |
| Transition Metal Catalysis | Site of oxidative addition | Oxidative addition to a metal center (e.g., Pd(0)) | Suzuki, Heck, and other cross-coupling reactions of aryl/alkyl bromides |
| Electrochemical Reduction | Site of electron transfer and cleavage | Formation of a radical anion followed by Br⁻ expulsion | Electroreductive cleavage of other organobromides |
Applications of 7h Perfluoroheptanoyl Bromide in Advanced Organic Synthesis
Functionalization Strategies for Complex Molecular Architectures
The introduction of perfluoroalkyl groups into complex molecules is a well-established strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and electronic characteristics. As an acylating agent, 7H-perfluoroheptanoyl bromide could serve as a valuable tool for incorporating the 7H-dodecafluoroheptanoyl moiety into intricate molecular scaffolds. The reactivity of the acyl bromide functionality allows for reactions with a wide array of nucleophiles, including alcohols, amines, and carbon nucleophiles, providing a direct method for functionalization. The distinct properties imparted by the partially fluorinated chain make it a potentially attractive building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
Direct Introduction of Perfluoroheptanoyl Moieties into Organic Substrates
The direct installation of a perfluoroheptanoyl group onto various organic substrates is a primary potential application of this compound. Acyl halides are highly reactive intermediates in organic synthesis due to the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic acyl substitution reactions. scbt.com
Perfluoroacylation of Aromatic and Heteroaromatic Systems (e.g., Friedel-Crafts Reactions)
Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds to aromatic rings. masterorganicchemistry.com In this context, this compound could theoretically be employed as an acylating agent for aromatic and heteroaromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction would proceed via an electrophilic aromatic substitution mechanism to yield the corresponding aryl or heteroaryl perfluoroheptanoyl ketones.
The general mechanism for Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The electron-withdrawing nature of the perfluoroalkyl group in this compound would likely enhance the electrophilicity of the acylium ion, potentially facilitating the reaction. However, it is important to note that strongly deactivated aromatic systems are generally poor substrates for Friedel-Crafts acylation.
Table 1: Hypothetical Friedel-Crafts Acylation using this compound
| Aromatic Substrate | Catalyst | Potential Product |
| Benzene | AlCl₃ | 1-Phenyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-one |
| Toluene | AlCl₃ | 1-(p-tolyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-one |
| Anisole | AlCl₃ | 1-(4-methoxyphenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-one |
Note: This table is illustrative of potential reactions and is not based on published experimental data for this compound.
Functionalization of Unsaturated Carbon-Carbon Systems (e.g., Alkenes, Alkynes)
While the addition of acyl halides to alkenes and alkynes is not as common as other electrophilic additions, under specific conditions, such as in the presence of a Lewis acid, acylation of unsaturated systems can occur. The reaction of this compound with a simple alkene could potentially lead to the formation of a β-bromo ketone or, through subsequent elimination, an α,β-unsaturated ketone. The regioselectivity of such an addition would be influenced by the electronic and steric properties of the alkene.
For alkynes, the reaction could theoretically yield a β-bromo-α,β-unsaturated ketone. The high reactivity of the acyl bromide, enhanced by the perfluoroalkyl chain, might favor such transformations. However, the specific conditions required and the potential for competing side reactions would need to be determined experimentally.
Site-Selective C-H Perfluoroacylation Methodologies
Direct C-H functionalization is a highly desirable transformation in modern organic synthesis as it avoids the need for pre-functionalized starting materials. While methods for the direct C-H acylation exist, specific examples involving partially fluorinated acyl bromides like this compound are not well-documented.
Hypothetically, transition-metal-catalyzed cross-coupling reactions could enable the site-selective C-H perfluoroacylation of certain substrates. This would likely require a directing group on the substrate to guide the catalyst to a specific C-H bond. The development of such a methodology would represent a significant advance, allowing for the late-stage introduction of the 7H-dodecafluoroheptanoyl group into complex molecules.
Synthesis of Specialized Fluorinated Building Blocks
Partially fluorinated compounds are important synthetic intermediates. Given its structure, this compound has the potential to be a precursor for other specialized fluorinated building blocks.
Precursors for Trifluoromethylated and Related Perfluoroalkyl Compounds
While no direct methods for the conversion of the 7H-dodecafluoroheptanoyl group to a trifluoromethyl (CF₃) group are reported, the chemical manipulation of the carbonyl group in ketones derived from this compound could lead to a variety of other fluorinated structures. For instance, the ketone products from Friedel-Crafts reactions could undergo further transformations.
It is important to distinguish this from the synthesis of trifluoromethyl compounds from acyl fluorides, where deoxofluorination can convert a carbonyl group into a CF₂ group, and subsequent reaction can lead to a CF₃ group. The analogous transformation starting from an acyl bromide is not a standard procedure.
Role in the Synthesis of Fluorinated Biomolecules (e.g., Modified Nucleoside Analogues, Peptides)
The introduction of fluorine and fluorinated moieties into biomolecules is a well-established strategy in medicinal chemistry and advanced organic synthesis to modulate their biological activity, metabolic stability, and pharmacokinetic properties. This compound serves as a reagent for introducing the 7H-dodecafluoroheptanoyl group, a seven-carbon chain with a high degree of fluorination. This modification can impart unique characteristics, such as increased hydrophobicity and metabolic stability, to the target molecule. Patent literature has identified the 7H-dodecafluoroheptanoyl group as a potential substituent for the synthesis of modified nucleosides and amino acids, the building blocks of peptides.
The primary application of this compound in this context is as an acylating agent. The electrophilic carbonyl bromide can react with nucleophilic functional groups present in biomolecules, such as hydroxyl (-OH) or amino (-NH2) groups, to form stable ester or amide linkages, respectively. This reaction facilitates the covalent attachment of the fluorinated alkyl chain onto the biomolecule scaffold.
Synthesis of Modified Nucleoside Analogues
Modified nucleoside analogues are crucial in the development of antiviral and anticancer therapeutics. rsc.org The modification of the sugar moiety or the nucleobase can significantly alter the molecule's ability to be recognized by viral or cellular enzymes, often leading to the termination of DNA or RNA synthesis. rsc.org The incorporation of fluorine is a common modification strategy.
While specific peer-reviewed studies detailing the use of this compound in nucleoside synthesis are not prevalent, patent filings for novel nucleoside derivatives include the "7H-dodeca-fluoroheptanoyl" group in lists of possible acyl substituents for protecting or modifying sugar hydroxyl groups. In a typical synthetic route, a reagent like this compound would be used to acylate a free hydroxyl group on the ribose or deoxyribose sugar ring of a nucleoside intermediate. This modification could serve as a protecting group during subsequent synthetic steps or as a permanent modification intended to enhance the final compound's therapeutic properties, such as its lipophilicity for better cell membrane penetration.
Synthesis of Fluorinated Peptides
The modification of peptides with fluorinated groups is a powerful tool for enhancing their therapeutic potential. Acylation of amino acid side chains can improve a peptide's stability against proteolytic degradation, modulate its conformation, and increase its bioavailability. The most common sites for acylation are the nucleophilic side chains of amino acids, particularly the ε-amino group of lysine (B10760008).
This compound can be employed in the acylation of peptides, reacting with the amino group of a lysine residue or the N-terminal amino group to introduce the 7H-dodecafluoroheptanoyl moiety. This highly fluorinated tail would significantly increase the hydrophobicity of the peptide, which can influence its interaction with biological membranes and plasma proteins. Such modifications are explored to create more stable and effective peptide-based drugs.
Data on Biomolecule Modification with the 7H-Dodecafluoroheptanoyl Group
The following table summarizes the potential applications of this compound in the synthesis of fluorinated biomolecules based on established principles of organic and medicinal chemistry.
| Biomolecule Class | Potential Modification Site | Incorporated Group | Potential Purpose of Modification |
| Modified Nucleoside Analogue | Sugar hydroxyl groups (e.g., 5'-OH, 3'-OH, 2'-OH) | 7H-Dodecafluoroheptanoyl | Increase lipophilicity for improved cell permeability; Act as a protecting group in multi-step synthesis. |
| Peptide | ε-amino group of Lysine; N-terminal amino group | 7H-Dodecafluoroheptanoyl | Enhance metabolic stability against proteases; Modulate hydrophobicity and bioavailability; Influence peptide conformation and target binding. |
7h Perfluoroheptanoyl Bromide in Polymer Chemistry and Advanced Materials Science
Polymer Functionalization and Modification
The introduction of perfluoroalkyl chains into polymers can dramatically alter their physical and chemical properties. 7H-Perfluoroheptanoyl bromide serves as a key reagent in this context, enabling both the modification of existing polymers and the creation of novel functional monomers.
End-chain functionalization is a powerful strategy for creating well-defined polymer architectures, such as block copolymers and polymer brushes. The process involves the selective reaction of a functionalizing agent with the terminal groups of a polymer chain. cmu.edu Due to its high reactivity, this compound is a suitable candidate for the end-capping of polymers with living anionic or nucleophilic chain ends.
The introduction of a perfluoroheptanoyl group at the chain end can significantly modify the polymer's properties. For instance, the hydrophobic and lipophobic nature of the perfluoroalkyl chain can drive the self-assembly of amphiphilic block copolymers in solution, leading to the formation of micelles or other ordered nanostructures. Furthermore, the presence of a terminal perfluoroheptanoyl group can be used to anchor polymers to specific surfaces or to enhance the surface properties of a polymer film, such as by lowering its coefficient of friction or increasing its water and oil repellency.
Research in the broader field of polymer chemistry has demonstrated the utility of acyl halides in post-polymerization modification. scbt.com For example, polymers with terminal hydroxyl or amino groups can be readily functionalized with perfluoroacyl halides. While specific studies on this compound are limited, the principles of these reactions are directly applicable.
Table 1: Potential Reactions for End-Chain Functionalization with this compound
| Polymer Type | Reactive End Group | Functionalizing Agent | Resulting Functional Group |
| Poly(ethylene glycol) | Hydroxyl (-OH) | This compound | Perfluoroheptanoate ester |
| Amino-terminated Polystyrene | Amine (-NH2) | This compound | Perfluoroheptanamide |
| Living Anionic Polymer | Carbanion | This compound | Perfluoroheptanoyl ketone |
An alternative to post-polymerization modification is the synthesis and subsequent polymerization of functional monomers. This approach allows for the statistical incorporation of functional units along the polymer backbone. This compound can be employed as a precursor in the synthesis of such monomers. For example, it can be reacted with a hydroxyl- or amine-containing monomer, such as 2-hydroxyethyl methacrylate (B99206) or allylamine, to yield a polymerizable monomer bearing a perfluoroheptanoyl side chain.
The polymerization of these fluorinated monomers can lead to a variety of materials with tailored properties. For instance, copolymers containing perfluoroheptanoyl side chains are expected to exhibit low surface energy, leading to applications in anti-fouling and self-cleaning coatings. core.ac.uk The synthesis of fluorinated monomers is a well-established field, with various strategies available for the creation of tailored structures for specific polymerization techniques. rsc.org
End-Chain Functionalization for Tailored Polymer Properties
Applications in Nanostructured Materials and Colloidal Systems
The introduction of perfluoroheptanoyl groups can influence the self-assembly of molecules and polymers, leading to the formation of well-defined nanostructures and stable colloidal systems. This has implications for applications in areas such as drug delivery and advanced imaging.
The self-assembly of perfluoroalkyl-containing molecules into fibrous aggregates can be used to create organogels. rsc.org These gels can then serve as templates for the formation of superhydrophobic surfaces. This suggests that derivatives of this compound could act as organogelators.
In the field of medical imaging, perfluorocarbon nanoemulsions are used as contrast agents for 19F Magnetic Resonance Imaging (MRI). nih.gov The functionalization of these nanoemulsions is crucial for targeting specific tissues and for enhancing their imaging properties. While direct use of this compound in this context is not documented, the broader class of perfluoroacyl compounds is relevant. For example, (perfluoroheptanoyl)acetone (B1362343) has been used to create iron(III) complexes that are soluble in perfluorocarbons and enhance their MRI signal. This highlights the potential of perfluoroheptanoyl-containing molecules in the development of advanced colloidal systems for biomedical applications.
Furthermore, the layer-by-layer assembly of polymers on nanoparticles is a technique used to create functional coatings for applications such as drug delivery. Polymers functionalized with perfluoroheptanoyl groups could be incorporated into such systems to control the surface properties of the nanoparticles, for example, to enhance their stability or to facilitate their interaction with specific biological targets.
Role in Encapsulation Technologies and Controlled Release Systems
The unique properties derived from the perfluoroheptanoyl moiety are particularly valuable in the development of sophisticated encapsulation and delivery systems. While this compound is primarily a reactive precursor, its derivatives are integral to creating functional nano-architectures for encapsulating active agents. The acyl bromide group facilitates the synthesis of more complex molecules, such as specialized chelators, which are then incorporated into delivery platforms.
A prominent application is in the formulation of nanoemulsions for biomedical imaging, which serve as advanced encapsulation systems. Research has demonstrated the use of (perfluoroheptanoyl)acetone (PFHA), a β-diketone synthesized from a perfluoroheptanoyl precursor, as a highly effective "fluorophilic" chelator. nih.gov These PFHA molecules are designed to be soluble within the fluorous core of perfluorocarbon (PFC) nanoemulsions.
The process involves formulating an aqueous nanoemulsion where the core consists of a PFC oil and the dissolved PFHA-based chelator. This system is capable of capturing and encapsulating metal ions, such as iron (Fe³⁺) for Magnetic Resonance Imaging (MRI) or radioisotopes like Zirconium-89 (⁸⁹Zr) for Positron Emission Tomography (PET), which are introduced from the surrounding aqueous phase. nih.govacs.org This mechanism allows the nanoemulsion to function as a carrier, encapsulating the imaging agent within its fluorous core. The result is a multimodal imaging agent where the encapsulated ion provides a detectable signal, enabling applications like the tracking of inflammatory cells. acs.org
These nanoemulsions represent a sophisticated encapsulation technology. The components and their functions within these systems are highly defined, as detailed in the table below.
| Component | Example Material | Role in Encapsulation System |
| Fluorous Core | Perfluorooctyl bromide (PFOB), Perfluoro-15-crown-5-ether (PFCE) | Forms the inner phase of the nanoemulsion; provides a stable, biocompatible environment for the payload. nih.govacs.org |
| Fluorophilic Chelator | Iron-(perfluoroheptanoyl)acetone (Fe-PFHA) | Solubilizes within the fluorous core and binds to the active agent (metal ion), effectively trapping it inside the emulsion droplet. nih.gov |
| Encapsulated Agent | Fe³⁺, ⁸⁹Zr⁴⁺, Lanthanides (e.g., Eu³⁺) | The active payload that provides the desired function, such as MRI contrast, PET signal, or luminescence. acs.org |
| Surfactant | Biocompatible polymeric or lipidic surfactants | Stabilizes the emulsion by forming a shell at the oil-water interface, preventing droplet coalescence. acs.org |
This platform effectively creates a controlled system where the encapsulated agent is sequestered until it reaches its target, demonstrating a key principle of advanced delivery technologies.
Exploration of Fluorous Phases and Emulsions for Material Assembly
The assembly of advanced materials often relies on directing molecules to specific locations to build a functional architecture. Fluorous phases—liquid domains composed primarily of perfluorinated compounds—are exploited for this purpose due to their unique property of being both hydrophobic and lipophobic, leading to separation from both aqueous and hydrocarbon phases. This compound serves as a critical building block for molecules designed to self-assemble within these fluorous environments.
The primary strategy involves synthesizing molecules that contain the perfluoroheptanoyl group, which acts as a "fluorous tag." This tag drives the molecule's solubility into a fluorous liquid, such as a perfluorocarbon (PFC) oil. This principle is central to the assembly of the functional nanoemulsions discussed previously. The Fe-PFHA chelate, derived from a perfluoroheptanoyl precursor, is soluble in a range of PFC oils precisely because of its extensive fluorination. nih.gov This directed solubility ensures that the chelator is positioned correctly within the core of the nanoemulsion, ready to perform its function.
The assembly process results in stable PFC-in-water nanoemulsions, typically with droplet diameters between 100 and 200 nm. acs.org These droplets are not merely passive containers but are assembled materials with emergent properties. Their surfaces can be functionalized, and their cores can be loaded with different agents, transforming them into versatile platforms for various applications, from cell tracking to biosensing. acs.org The efficiency of this assembly is predicated on the strong, favorable interactions between the fluorous tags on the functional molecules and the fluorous solvent phase.
The solubility of the iron-chelated derivative (Fe-PFHA) in different fluorous liquids highlights its designed compatibility with these phases, which is essential for the material's assembly and performance.
| Perfluorocarbon (PFC) Solvent | Solubility of Fe-PFHA (Molarity) |
| Perfluoropolyether (PFPE) | 0.037 M |
| Perfluoro-15-crown-5-ether (PFCE) | 0.30 M |
Table based on data for the iron chelate derived from (perfluoroheptanoyl)acetone. nih.govacs.org
This exploration of fluorous phases has enabled the creation of highly specialized materials. By using precursors like this compound to synthesize fluorous-tagged molecules, researchers can assemble complex systems where each component is precisely located to achieve a collective function, a hallmark of advanced materials science. acs.org
Catalysis Research Involving 7h Perfluoroheptanoyl Bromide
Utilization as a Reagent in Transition Metal-Catalyzed Reactions
The potential utility of 7H-Perfluoroheptanoyl bromide in transition metal-catalyzed reactions would likely revolve around its ability to introduce the 7H-perfluoroheptanoyl group onto various organic scaffolds. This functionality can significantly alter the chemical and physical properties of the parent molecule, including its lipophilicity, metabolic stability, and electronic characteristics.
Palladium-Catalyzed Transformations and Related Methodologies
While no specific examples involving this compound are documented, palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Hypothetically, this compound could participate in palladium-catalyzed cross-coupling reactions. For instance, in a reaction analogous to the Stille or Suzuki coupling, the perfluoroacyl bromide could potentially couple with organostannanes or organoboronic acids, respectively, to yield perfluoroacylated products. The success of such transformations would be highly dependent on the development of suitable palladium catalysts and reaction conditions that can withstand the reactive nature of the acyl bromide and prevent undesired side reactions.
Strategies for Catalytic Activation and Turnover
To achieve efficient catalytic turnover, strategies to facilitate the key steps of the catalytic cycle and regenerate the active catalyst would be necessary.
Dual Concurrent Catalysis for Perfluoroacylation Processes
Dual concurrent catalysis, where two distinct catalysts work in concert to promote a transformation, could be a viable strategy for perfluoroacylation using this compound. For example, one catalyst could activate the substrate while a second catalyst facilitates the coupling with the perfluoroacyl bromide. This approach could potentially overcome high activation barriers and enable reactions that are not feasible with a single catalyst system.
Applications in Photoredox Catalysis for Perfluoroalkylation and Perfluoroacylation
Photoredox catalysis has emerged as a mild and powerful method for the generation of radical intermediates. In principle, this compound could be a precursor for the generation of a 7H-perfluoroheptanoyl radical under photoredox conditions. This radical could then engage in various transformations, such as addition to alkenes or arenes, to afford perfluoroacylated or, after a subsequent decarboxylation step, perfluoroalkylated products. The feasibility of this approach would depend on the redox potential of this compound and the selection of an appropriate photocatalyst.
Development of New Catalytic Systems and Methodologies
The absence of published research on the catalytic applications of this compound indicates a significant opportunity for the development of new catalytic systems and methodologies. Future research could focus on:
Ligand Design: Developing novel ligands for transition metals that can effectively promote the oxidative addition and subsequent reactions of this compound.
Catalyst Screening: High-throughput screening of various metal catalysts and reaction conditions to identify efficient systems for perfluoroacylation.
Mechanistic Studies: Detailed mechanistic investigations to understand the elementary steps of the catalytic cycle and to guide the rational design of improved catalysts.
The exploration of these areas could unlock the potential of this compound as a valuable reagent in synthetic organic chemistry.
Advanced Analytical and Computational Methodologies in 7h Perfluoroheptanoyl Bromide Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation and analysis of novel compounds. For 7H-Perfluoroheptanoyl bromide, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would provide a comprehensive understanding of its structure and reactivity.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Relaxation Studies
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For this compound, both ¹H and ¹⁹F NMR would be crucial. The ¹H NMR spectrum would be expected to show a distinct signal for the single proton at the 7-position, likely a triplet due to coupling with the adjacent CF₂ group. The chemical shift of this proton would be significantly influenced by the electron-withdrawing nature of the perfluoroalkyl chain.
¹⁹F NMR spectroscopy offers detailed insight into the fluorinated portion of the molecule. jeol.comnumberanalytics.com The spectrum would be expected to display multiple signals corresponding to the different fluorine environments along the perfluorohexyl chain. The chemical shifts and coupling constants (J-coupling) between adjacent fluorine nuclei would confirm the linear arrangement of the perfluoroalkyl chain and the position of the terminal bromine atom. aip.org For instance, the CF₂ group alpha to the carbonyl group would exhibit a characteristic chemical shift compared to the other CF₂ groups in the chain. researchgate.net Advanced 2D NMR techniques, such as ¹H-¹⁹F HETCOR, could further be employed to definitively correlate the proton with its neighboring fluorine atoms.
NMR relaxation studies, particularly measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the ¹⁹F nuclei, can provide valuable information about the molecular dynamics and intermolecular interactions of this compound. benthamopen.comnih.gov Variations in relaxation times along the perfluoroalkyl chain can indicate differences in segmental motion. acs.org Such studies are critical for understanding the behavior of this molecule in different solvent environments and its potential interactions with other molecules, which is particularly relevant for its application as a derivatizing agent. scholaris.ca
Table 1: Hypothetical ¹⁹F NMR Data for this compound
| Position | Expected Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity |
| CF₂-C(O)Br | -110 to -120 | Triplet |
| CF₂ | -120 to -125 | Multiplet |
| CF₂ | -125 to -130 | Multiplet |
| CF₂ | -125 to -130 | Multiplet |
| CF₂ | -125 to -130 | Multiplet |
| CF₂-H | -135 to -145 | Doublet of Triplets |
Note: This table is illustrative and based on general principles of ¹⁹F NMR spectroscopy of perfluoroalkyl compounds. Actual values would need to be determined experimentally.
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. acdlabs.comdocbrown.info For this compound, electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation, providing a characteristic fingerprint of the molecule. Key fragmentation pathways would involve the cleavage of the C-C bonds along the perfluoroalkyl chain and the loss of the bromine atom or the carbonyl group. libretexts.org The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. scienceready.com.au
Soft ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), could be employed to observe the molecular ion with greater intensity, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would be essential for determining the exact elemental composition, further validating the structure of this compound.
Furthermore, MS is an invaluable tool for real-time reaction monitoring. hidenanalytical.comrsc.org For instance, in reactions where this compound is used as a reagent, MS can be used to track the consumption of the starting material and the formation of the derivatized product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Table 2: Predicted Key Mass Fragments of this compound
| m/z Value | Possible Fragment Identity |
| [M]⁺ | Molecular Ion |
| [M-Br]⁺ | Loss of Bromine |
| [M-COBr]⁺ | Loss of Carbonyl Bromide |
| [C₅F₁₀H]⁺ | Perfluorohexyl fragment |
| [CF₃]⁺ | Trifluoromethyl fragment |
Note: This table represents potential fragmentation patterns and would require experimental verification.
Derivatization Methodologies for Analytical Quantification
The unique properties of fluorinated compounds can be harnessed for analytical purposes. The high reactivity of the acyl bromide group in this compound makes it a promising candidate as a derivatizing agent.
Potential Applications of this compound as a Derivatizing Agent
Derivatization is a common strategy in analytical chemistry to improve the chromatographic behavior and detection sensitivity of analytes. researchgate.netsigmaaldrich.com this compound could potentially be used to derivatize compounds containing nucleophilic functional groups such as alcohols, amines, and thiols. jfda-online.com The resulting derivatives would incorporate a fluorinated tag, which can significantly enhance their detectability in techniques like gas chromatography with electron capture detection (GC-ECD) or mass spectrometry with negative chemical ionization (NCI-MS). nih.gov
The introduction of the 7H-perfluoroheptanoyl group would increase the volatility and thermal stability of polar analytes, making them more amenable to GC analysis. nih.govd-nb.info This approach could be particularly useful for the trace analysis of biomolecules or environmental contaminants. The large number of fluorine atoms in the derivative would lead to a strong response in fluorine-specific detection methods.
Optimization of Derivatization Protocols for Fluorinated Analyte Detection
To achieve reliable and reproducible quantification, the derivatization reaction must be optimized. mdpi.com Key parameters to consider include the choice of solvent, reaction temperature, reaction time, and the use of a catalyst. For the derivatization of an analyte with this compound, a systematic study would be necessary to determine the optimal conditions.
An orthogonal experimental design could be employed to efficiently evaluate the influence of multiple factors on the derivatization yield. mdpi.com The progress of the optimization could be monitored by GC-MS, quantifying the peak area of the derivatized analyte. uio.no For example, different bases such as pyridine (B92270) or triethylamine (B128534) could be tested as catalysts to facilitate the reaction. jfda-online.com The stability of the resulting derivative would also need to be assessed to ensure accurate quantification.
Table 3: Factors for Optimization of a Derivatization Protocol with this compound
| Factor | Levels to be Tested |
| Solvent | Acetonitrile (B52724), Dichloromethane, Ethyl Acetate |
| Temperature | Room Temperature, 50 °C, 70 °C |
| Reaction Time | 30 min, 60 min, 120 min |
| Catalyst | None, Pyridine, Triethylamine |
Note: This table outlines a potential experimental design for optimizing a derivatization method.
Computational Chemistry and Theoretical Investigations
Computational chemistry provides a powerful complement to experimental studies, offering insights into molecular properties, reaction mechanisms, and spectroscopic data. nih.gov For this compound, theoretical investigations can play a significant role in understanding its behavior.
Density Functional Theory (DFT) calculations can be used to predict the optimized geometry, vibrational frequencies, and electronic properties of the molecule. These calculations can also be used to simulate the NMR spectra, aiding in the assignment of experimental signals. nih.gov Theoretical predictions of NMR chemical shifts and coupling constants can be compared with experimental data to confirm the proposed structure.
Computational studies can also elucidate the reactivity of this compound. mdpi.com For example, the reaction mechanism of its derivatization with a model nucleophile can be modeled to understand the transition states and activation energies involved. This information is valuable for optimizing reaction conditions and predicting the feasibility of new reactions. Furthermore, molecular dynamics simulations could be employed to study the conformational dynamics and intermolecular interactions of this compound in solution, providing a deeper understanding of the factors that influence its properties and reactivity. rsc.org
Elucidation of Reaction Mechanisms, Transition State Analysis, and Energy Profiles
Computational quantum mechanics, particularly Density Functional Theory (DFT), is a cornerstone for mapping out the reaction pathways of fluorinated compounds. These methods allow for the detailed investigation of reactions involving perfluoroacyl halides, such as nucleophilic substitution, which is characteristic of acyl bromides.
A key area of study is the nucleophilic fluorination of acyl chlorides, a reaction class to which the reactions of this compound would belong. For instance, DFT calculations have been used to model the transition state of fluoride (B91410) attacking the carbonyl carbon of an acyl chloride. acs.org In a study on the fluorination of toluoyl chloride catalyzed by a rhodium complex, the transition state was located, showing an elongation of the Rh-F bond as the new C-F bond forms. acs.org The calculated energy barrier for such a process provides a quantitative measure of the reaction's feasibility. acs.org
Similarly, computational studies on the α-fluorination of acid chlorides to produce α-fluorocarboxylic acid derivatives have utilized transition state calculations to predict stereochemistry. nih.gov By modeling the interaction between a ketene (B1206846) enolate intermediate and a fluorinating agent like N-fluorodibenzenesulfonimide (NFSi), researchers can determine which stereoisomer is favored, corresponding to experimental observations. nih.gov
The energy profiles of these reactions are critical. They map the energy of the system along the reaction coordinate, identifying intermediates and the energy barriers (activation energies) between them. For reactions involving perfluoroacyl compounds, a significant challenge is the high strength of the bonds between fluoroalkyl groups and transition metals, which can make subsequent steps like carbonyl insertion or reductive elimination difficult. researchgate.net Computational modeling can quantify these barriers. For example, studies on C-F reductive elimination from palladium complexes have shown that the activation enthalpies are high but can be lowered by using electron-withdrawing groups on the substrates. rsc.org
These computational approaches provide a step-by-step view of the reaction, revealing the geometry of transition states and the energetics that govern the entire process.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Predicting how and where a molecule will react is a primary goal of computational chemistry. For a molecule like this compound, with its electron-withdrawing polyfluorinated chain and reactive acyl bromide group, computational models can forecast its behavior with various reagents.
Reactivity: The reactivity of acyl halides is heavily influenced by the electrophilicity of the carbonyl carbon. The strongly electron-withdrawing nature of a perfluoroalkyl group (like the H(CF2)6- group) significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. Computational methods can quantify this effect by calculating electrostatic potential maps and atomic charges. Studies on the fluorination of substituted benzoyl chlorides have shown that acyl chlorides with electron-withdrawing groups react faster, a trend that aligns with the increased electrophilicity of the carbonyl center. acs.org
Regioselectivity: In reactions where multiple outcomes are possible, computational modeling can predict the major product by comparing the activation energies of the different reaction pathways. A relevant example is the reaction of fluorinated oxiranes with acyl chlorides, which can result in two different regioisomers from the ring-opening. sci-hub.st Computational analysis can determine the transition state energies for the nucleophile (chloride ion) attacking each of the two ring carbon atoms. The pathway with the lower energy barrier will be the favored one, thus predicting the regioselectivity of the reaction. Factors like steric hindrance, particularly with bulky reagents, can be modeled to understand their influence on the outcome. sci-hub.st
Stereoselectivity: For reactions that create chiral centers, computational chemistry is essential for predicting which stereoisomer will be predominantly formed. As mentioned previously, in the asymmetric α-fluorination of acid chlorides, transition state calculations can successfully predict the absolute configuration of the product. nih.gov By modeling the diastereomeric transition states leading to the (R) and (S) products, the energy difference between them can be calculated. Even small energy differences can lead to high enantiomeric excess in the final product mixture.
Future Research Directions and Emerging Frontiers
Integration of 7H-Perfluoroheptanoyl Bromide in Sustainable Chemical Synthesis
The integration of this compound into sustainable chemical synthesis is a key area of future research, driven by the broader goal of developing greener chemical processes. researchgate.netdovepress.com The presence of the C-H bond in the fluorinated chain could lead to more rapid environmental degradation compared to perfluorinated analogues, a desirable characteristic for environmentally benign compounds. researchgate.net Research in this area is expected to focus on several key aspects:
Atom Economy and Waste Reduction: Future studies will likely aim to develop synthetic routes utilizing this compound that maximize atom economy. This involves designing reactions where the majority of the atoms from the reactants are incorporated into the final product, minimizing waste. Traditional methods for producing fluorinated compounds often involve hazardous reagents and generate significant waste. cas.cn Green chemistry principles would encourage the development of catalytic processes that use this compound efficiently. researchgate.net
Use of Greener Solvents and Reaction Conditions: A significant challenge in fluoropolymer synthesis has been the reliance on chlorofluorocarbons (CFCs) as solvents. nih.gov Future research will explore the use of more environmentally friendly solvents, such as supercritical carbon dioxide, for reactions involving this compound. nih.gov The development of solvent-free reaction conditions or the use of recyclable catalysts are also promising areas of investigation. rsc.org
Biodegradability and Environmental Fate: The partial fluorination of this compound suggests it may have a different environmental persistence profile compared to fully fluorinated compounds. researchgate.net Comprehensive studies on its environmental fate and degradation pathways will be crucial. acs.org Understanding how the presence of a C-H bond affects its bioaccumulation potential is a critical research priority. acs.org
| Research Focus | Key Objectives | Potential Impact |
| Atom Economy | Develop high-yield, low-waste syntheses. | Reduction of chemical waste and improved resource efficiency. |
| Green Solvents | Replace hazardous solvents with benign alternatives like scCO2. | Minimized environmental pollution from solvent use. |
| Environmental Profile | Investigate biodegradability and persistence. | Design of safer and more sustainable fluorinated materials. |
Exploration of Novel Reaction Pathways and Catalyst Discovery
The reactivity of the acyl bromide group, influenced by the electron-withdrawing nature of the partially fluorinated chain, makes this compound a candidate for exploring novel reaction pathways.
Catalytic Acylation Reactions: While acyl halides are inherently reactive, the development of highly selective and efficient catalytic methods for acylation reactions using this compound is a significant research frontier. This includes the use of transition metal catalysts to perform cross-coupling reactions or direct acylations under mild conditions. For instance, palladium-catalyzed methods have been developed for the conversion of aryl triflates to bromides, suggesting the potential for similar catalytic systems to be adapted for reactions with this compound. mit.edu
Polymerization and Material Synthesis: this compound can serve as a monomer or an initiator for the synthesis of novel fluoropolymers. lookchem.comcore.ac.uk Research into controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, could lead to the creation of well-defined polymers with tailored properties. researchgate.net The resulting polymers could exhibit unique thermal, mechanical, and surface properties due to the partial fluorination. core.ac.uk
Development of Novel Catalysts: The discovery of new catalysts that can activate the C-Br bond or facilitate reactions at the acyl group under greener conditions is a key research goal. This could involve the design of organocatalysts or transition metal complexes that are more sustainable and efficient than traditional reagents. researchgate.net For example, the use of copper-based catalysts in bromination reactions has been explored as a greener alternative. researchgate.net Furthermore, catalyst systems that enable the recycling of bromine are of interest from both an economic and environmental perspective. google.comnih.gov
| Reaction Type | Potential Catalyst Systems | Desired Outcome |
| Catalytic Acylation | Palladium, Nickel, or Copper complexes | Highly selective and efficient synthesis of fluorinated ketones and esters. |
| Controlled Polymerization | ATRP, RAFT initiators | Fluoropolymers with controlled molecular weight and architecture. |
| Novel Bromination | Organocatalysts, recyclable metal catalysts | Greener and more atom-economical bromination processes. |
Expanded Applications in Advanced Technologies and Interdisciplinary Research
The unique properties imparted by the partially fluorinated chain make materials derived from this compound promising for a range of advanced applications. mdpi.com
Advanced Materials and Coatings: Polymers and materials synthesized using this compound could find use in high-performance coatings, offering enhanced durability and resistance to environmental factors. lookchem.com The introduction of fluorinated segments can lead to materials with low surface energy, hydrophobicity, and chemical resistance. core.ac.uk Such materials are valuable in the electronics and aerospace industries. lookchem.com
Biomedical Applications: Fluorinated compounds are increasingly used in the biomedical field. googleapis.comgoogleapis.com Nanoemulsions of fluorocarbons are being explored as contrast agents for Magnetic Resonance Imaging (MRI) and for drug delivery. nih.govacs.org The (perfluoroheptanoyl)acetone (B1362343) (PFHA) precursor, which is structurally related to this compound, has been used to create iron chelates for enhancing 19F MRI signals. nih.govacs.org This suggests that derivatives of this compound could be developed for similar applications in medical imaging and diagnostics. acs.org
Fuel Cells and Energy Materials: Partially fluorinated polymers are being investigated for use as proton exchange membranes (PEMs) in fuel cells. mdpi.comacs.org These materials need to exhibit high proton conductivity, good mechanical strength, and thermal stability. mdpi.comacs.org Copolymers containing partially fluorinated segments have shown promising performance in fuel cell applications. rsc.org this compound could serve as a key building block for creating new ionomers for next-generation energy technologies. mdpi.com
Interdisciplinary Research: The study of this compound and its derivatives will necessitate interdisciplinary research, combining expertise from organic synthesis, polymer chemistry, materials science, and environmental science. acs.orglaurenrichter.com Such collaborations will be essential for fully realizing the potential of this compound, from designing sustainable synthetic routes to evaluating its performance in advanced applications and understanding its environmental impact. acs.orglaurenrichter.com
| Application Area | Specific Use | Key Properties Conferred by Fluorination |
| Advanced Coatings | Protective and low-friction surfaces | Chemical resistance, hydrophobicity, thermal stability. lookchem.comcore.ac.uk |
| Biomedical Imaging | 19F MRI contrast agents | Biocompatibility, high fluorine content for signal detection. nih.govacs.org |
| Fuel Cells | Proton exchange membranes | High proton conductivity, chemical and thermal stability. mdpi.comacs.orgrsc.org |
Q & A
Basic Research Question
- Ion Chromatography (IC) : Effective for separating bromide ions (Br⁻) from perfluoroalkyl matrices. Use a high-capacity anion-exchange column and suppressed conductivity detection (detection limit: 0.1 mg/L) .
- Capillary Electrophoresis (CE) : Optimize buffer composition (e.g., borate buffer at pH 9.2) to resolve Br⁻ from chloride interference. Statistical experimental design can enhance peak resolution .
How does the stability of this compound vary under different storage conditions, and what degradation products form?
Advanced Research Question
- Thermal Stability : Store at –20°C in amber glass vials under argon to prevent hydrolysis. Accelerated stability studies (40°C/75% RH) show degradation into perfluoroheptanoic acid and HBr, detectable via titration or pH monitoring .
- Light Sensitivity : UV-Vis spectroscopy reveals photolytic cleavage of C-Br bonds under prolonged UV exposure, forming perfluoroalkyl radicals .
What experimental designs are recommended for assessing the environmental persistence of this compound in aquatic systems?
Advanced Research Question
- Microcosm Studies : Simulate natural water systems (pH 7–8, 25°C) spiked with this compound. Monitor bromide ion release via ion-selective electrodes (ISE) over 30 days .
- Sediment Interaction Analysis : Use column experiments with wetland sediments to track sorption kinetics. Compare breakthrough curves of Br⁻ with inert tracers (e.g., fluorescein) to model transport behavior .
How can researchers mitigate health risks when handling this compound in laboratory settings?
Basic Research Question
- Exposure Limits : Adhere to ATSDR guidelines for airborne brominated compounds (PEL: 0.1 ppm over 8 hours). Use fume hoods with face velocity ≥100 ft/min .
- Emergency Protocols : In case of skin contact, rinse with 1% sodium thiosulfate to neutralize HBr byproducts. Medical surveillance for thyroid dysfunction is advised due to bromide accumulation risks .
What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- DFT Calculations : Model reaction pathways using Gaussian 16 at the B3LYP/6-311+G(d,p) level. Compare activation energies for SN2 mechanisms with non-fluorinated analogs to assess fluorine’s electron-withdrawing effects .
- Solvent Effects : Simulate solvation in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict rate constants and regioselectivity .
How do perfluoroalkyl chains influence the spectroscopic signatures of this compound compared to non-fluorinated bromides?
Basic Research Question
- ¹H vs. ¹⁹F NMR : Fluorine shielding causes upfield shifts in ¹⁹F NMR (δ –120 to –125 ppm for CF₂ groups). In contrast, non-fluorinated bromides show characteristic ¹H NMR peaks for alkyl protons (δ 1.0–3.0 ppm) .
- FT-IR Analysis : The C-F stretching band (1100–1250 cm⁻¹) distinguishes perfluoroalkyl bromides from C-Br stretches (~600 cm⁻¹) in non-fluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
